molecular formula C45H72N12O15S B174987 Buccalin CAS No. 116844-51-0

Buccalin

Numéro de catalogue: B174987
Numéro CAS: 116844-51-0
Poids moléculaire: 1053.2 g/mol
Clé InChI: UAYHBJIRVVTXIJ-XSTSSERXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Buccalin, being a bacterial lysate, does not undergo typical chemical reactions like oxidation, reduction, or substitution that are common in small molecule compounds. Instead, its primary function is to interact with the immune system. The inactivated bacterial components in this compound stimulate the immune system by activating immunocompetent cells, particularly in the region of the Peyer’s patches . This activation leads to an enhanced immune response against respiratory pathogens .

Applications De Recherche Scientifique

Buccalin as a Bacterial Lysate

This compound is primarily known for its use as a bacterial lysate in the prophylaxis of recurrent respiratory tract infections (RRTI). It is composed of heat-inactivated strains of bacteria, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae. The mechanism of action involves enhancing the immune response, particularly the production of secretory immunoglobulin A (IgA), which plays a crucial role in mucosal immunity.

Clinical Efficacy in RRTI

A double-blind, placebo-controlled study demonstrated that this compound significantly reduces the number of days with infectious episodes in patients suffering from RRTI. The primary endpoint was the reduction in days with infectious episodes over a six-month follow-up period. Secondary endpoints included the frequency and severity of infections, work/school absenteeism, and overall treatment tolerability. The study involved 180 patients across ten centers, showing promising results for this compound's efficacy in managing RRTI .

Retrospective Studies on COPD

In another study focusing on elderly patients with Chronic Obstructive Pulmonary Disease (COPD), this compound was administered to evaluate its effectiveness in preventing acute exacerbations. The results indicated a 61.5% reduction in exacerbation episodes compared to the previous season, suggesting that this compound is well-tolerated and effective for this patient population .

This compound as a Neuropeptide

In addition to its immunological applications, this compound serves as a neuropeptide that modulates neuromuscular transmission. Research indicates that this compound A, a variant of this neuropeptide, acts presynaptically to inhibit acetylcholine release at neuromuscular junctions. This modulation can affect muscle contractions without altering relaxation rates, highlighting its potential role in neuromuscular disorders .

Summary of Findings

The following table summarizes key findings from studies on this compound's applications:

Application AreaStudy TypeKey Findings
Prophylaxis of RRTIDouble-blind clinical trialSignificant reduction in days with infectious episodes
Prevention of COPD exacerbationsRetrospective study61.5% reduction in exacerbation episodes
NeuromodulationPhysiological studiesPresynaptic inhibition of acetylcholine release

Activité Biologique

Buccalin is a neuropeptide primarily studied in the context of its biological activity in the marine mollusk Aplysia. It is part of a family of cotransmitters that play significant roles in neuromuscular transmission, particularly influencing muscle contractions and neuronal signaling. This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and implications for neuromodulation.

Structural Characteristics

This compound is derived from specific neurons in Aplysia, notably from the B15 motor neurons that innervate the accessory radula closer (ARC) muscle. The peptide has been characterized through various purification and sequencing techniques. The structural analysis indicates that this compound belongs to a family of related peptides, with distinct variants such as this compound A, B, and C, each exhibiting unique properties.

Table 1: Structural Overview of this compound Variants

Peptide Length (amino acids) Source Neuron Function
This compound A11B15Modulates muscle contractions
This compound B10B15Similar modulatory effects
This compound C12B15Not fully characterized

This compound exhibits a complex mechanism of action at the neuromuscular junction. Unlike other neuropeptides that enhance muscle contractions, this compound functions primarily as a presynaptic inhibitor. When applied exogenously, it decreases excitatory junction potentials without affecting contractions induced by direct acetylcholine (ACh) application. This suggests that this compound modulates neurotransmitter release rather than acting directly on muscle fibers.

Key Findings from Research Studies

  • Modulatory Role : this compound reduces ACh release at the ARC neuromuscular junction, indicating its role as an inhibitory cotransmitter .
  • Neuronal Localization : Immunohistochemical studies show this compound-like immunoreactivity in various central ganglia and peripheral tissues, suggesting widespread functions beyond the neuromuscular system .
  • Comparative Analysis : Similar peptides have been identified across different mollusk species, indicating evolutionary conservation of function within this peptide family .

Case Studies and Clinical Applications

While most studies focus on Aplysia, there are emerging applications of this compound-related compounds in immunology. For instance, Buccaline Berna, an oral bacterial vaccine, has shown promise in enhancing immune responses by increasing serum immunoglobulin A (IgA) levels.

Table 2: Clinical Study Outcomes for Buccaline Berna

Study Participants Outcome Measure Results
Zanasi et al., 199910 patientsSerum IgA levelsIncreased by 8.32 ± 17.44 IU/ml
Clancy et al., 200020 volunteersBronchitic episodesReduction observed with treatment
Clinical Trial (2020)MulticenterOverall immune responseProtection rate between 30% - 80%

These findings indicate that this compound may have potential applications in enhancing mucosal immunity against respiratory infections.

Propriétés

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHBJIRVVTXIJ-XSTSSERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72N12O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buccalin
Reactant of Route 2
Buccalin
Reactant of Route 3
Buccalin
Reactant of Route 4
Buccalin
Reactant of Route 5
Buccalin
Reactant of Route 6
Buccalin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.